molecular formula C16H23ClN2O B4939892 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE

Cat. No.: B4939892
M. Wt: 294.82 g/mol
InChI Key: RQGBAELGCDQDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly the serotonin receptor, which may explain its potential effects on neurological functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)piperazine
  • 1-(3-Chlorophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine

Uniqueness

1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its ability to interact with neurotransmitter receptors sets it apart from other similar compounds .

Properties

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-16(2,3)15(20)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)17/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGBAELGCDQDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.